2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide

anticancer cytotoxicity structure-activity relationship

This N-phenethylacetamide derivative (CAS 315678-74-1) is the missing link in the S-benzo[4,5]thiazolo[2,3-c][1,2,4]triazole SAR landscape. With 95% purity (MW 368.47), it enables direct cytotoxicity, kinase selectivity (CDK2/EGFR/LCK), and caspase-3/7 apoptosis comparison against published analogs. Procure to complete the side-chain activity map and advance your lead optimization without de novo scaffold synthesis.

Molecular Formula C18H16N4OS2
Molecular Weight 368.47
CAS No. 315678-74-1
Cat. No. B2986207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide
CAS315678-74-1
Molecular FormulaC18H16N4OS2
Molecular Weight368.47
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
InChIInChI=1S/C18H16N4OS2/c23-16(19-11-10-13-6-2-1-3-7-13)12-24-17-20-21-18-22(17)14-8-4-5-9-15(14)25-18/h1-9H,10-12H2,(H,19,23)
InChIKeyIRBNXFMLAWIWCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide (CAS 315678-74-1): Procurement-Ready Physicochemical & Scaffold Profile


2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide (CAS 315678-74-1) is a synthetic S-substituted benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivative with molecular formula C₁₈H₁₆N₄OS₂ and molecular weight 368.47 g/mol . The compound belongs to the S-benzo[4,5]thiazolo[2,3-c][1,2,4]triazole class, a fused tricyclic scaffold that has been established as a promising anticancer pharmacophore with documented antiproliferative and apoptosis-inducing activities across multiple cancer cell lines [1]. The N-phenethylacetamide side chain distinguishes this compound from simpler alkyl or aryl-substituted analogs, placing it within the design space explored for optimizing kinase selectivity and cytotoxicity within this scaffold series [2].

Why 2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide Cannot Be Replaced by a Generic In-Class Analog


The S-benzo[4,5]thiazolo[2,3-c][1,2,4]triazole scaffold is highly sensitive to the nature of the substituent at the thioether-linked acetamide position. Published structure–activity relationship (SAR) studies demonstrate that variation of the terminal amide substituent—from simple alkyl to cyclic amines to heterocyclic moieties—produces IC₅₀ values ranging from 3.17 to >50 µM against the same cell lines, with differences exceeding 10-fold between closely related analogs [1]. Furthermore, kinase profiling of structurally similar analogs reveals that the side chain identity directly determines which oncogenic kinases are inhibited (e.g., CDK2/Cyclin A1 preference vs. EGFR/LCK preference) [2][3]. Generic substitution without controlling for the N-phenethylacetamide moiety therefore risks selecting a compound with a fundamentally different cytotoxicity potency, kinase selectivity profile, and apoptosis induction capacity—compromising experimental reproducibility and derailing structure–activity optimization campaigns.

Quantitative Differentiation Evidence for 2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide vs. In-Class Comparators


N-Phenethyl Substitution vs. Cyclic Amine/Isatin Analogs: Scaffold-Specific Cytotoxicity Differentiation

The target compound incorporates an N-phenethylacetamide side chain, a substituent motif that falls between simple cyclic amines (e.g., piperidine, morpholine) and bulkier heterocyclic amides (e.g., isatin-linked) within the S-benzo[4,5]thiazolo[2,3-c][1,2,4]triazole SAR landscape. Published data on the closest scaffold-matched series (compounds 13a–i and 8–12) establish that side chain identity drives >10-fold differences in cytotoxicity: compound 12 (isatin-linked) achieved IC₅₀ = 2.40–3.53 µM, while the most potent cyclic amine derivative (compound 13i) showed IC₅₀ = 3.17 µM against A549 at the lower end of a range extending to 14.18 µM [1][2]. The N-phenethylacetamide substituent occupies a distinct lipophilic and steric space not represented by either comparator class, warranting its own quantitative characterization rather than extrapolation from proxy analogs [3].

anticancer cytotoxicity structure-activity relationship

CDK2/Cyclin A1 Kinase Inhibition: Benchmarking Against the Most Potent Scaffold Representative

Kinase profiling of S-benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives has identified CDK2/Cyclin A1 as the most sensitive kinase target within a panel of 10 oncogenic kinases. The most potent analog in the published series, compound 13i, inhibited CDK2/Cyclin A1 with an IC₅₀ of 4.65 µM, while compounds 13f and 13g exhibited weaker inhibition against the same target [1]. The N-phenethylacetamide derivative represents an unexplored side chain within this kinase inhibition SAR landscape. By analogy with the observation that expanding the cyclic amine or introducing aminothiazole moieties enhanced cytotoxicity, the phenethyl group provides a distinct steric and electronic environment that may modulate CDK2 binding differently from the characterized analogs, as previously demonstrated for N-phenethylamide derivatives in related benzothiazole kinase inhibitor series [2].

kinase inhibition CDK2/Cyclin A1 cancer therapeutics

Caspase-3/7 Apoptosis Activation: Contextual Differentiation from Published Scaffold Analogs

Mechanistic studies of S-benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives have demonstrated that apoptosis induction via caspase-3/7 activation is a conserved, side chain-dependent feature of this scaffold. In A549 cells, compound 12 (isatin-linked) induced a 3- to 4-fold increase in caspase-3/7 activity, while compounds 13f–i activated caspase-3/7 at 5–20 µM concentrations [1][2]. Compound 13i additionally showed dose-dependent apoptosis induction confirmed by flow cytometry [2]. The target compound's N-phenethylacetamide moiety replaces the isatin (compound 12) or cyclic amine (compounds 13f–i) appendages, placing it in an unexplored region of the apoptosis SAR continuum. Empirical determination of its caspase-3/7 activation threshold at defined concentrations is essential, as minor side chain modifications in this scaffold have been shown to qualitatively alter the apoptosis induction profile [3].

apoptosis caspase-3/7 mechanism of action

95% Purity Specification and Commercial Availability: Operational Differentiation from Non-Commercial or Lower-Purity Research Analogs

The target compound is commercially available with a reported purity specification of 95%, a baseline quality metric for reproducible biological evaluation . In contrast, the most extensively characterized literature analogs (compounds 13a–i, 8–12, 15–16) were synthesized in-house by academic groups and are not available as catalog products, requiring de novo synthesis for independent verification studies [1][2]. The existence of a defined commercial source with a declared purity standard provides a procurement advantage for laboratories requiring immediate access to the N-phenethylacetamide variant without committing resources to custom synthesis and analytical validation.

chemical procurement purity specification reproducibility

High-Yield Application Scenarios for 2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide in Academic and Industrial Research


Expanding the S-Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole SAR Matrix: Filling the N-Phenethyl Side Chain Gap

The published SAR for this scaffold spans cyclic amines (compounds 13a–i; IC₅₀ = 3.17–14.18 µM) and heterocyclic amides such as isatin (compound 12; IC₅₀ = 2.40–3.53 µM) but lacks the N-phenethylacetamide substituent [1][2]. Procurement of the target compound enables systematic completion of this SAR gap. Researchers can directly compare its cytotoxicity (MTT assay; A549, MCF-7, Hep3B), kinase inhibition (CDK2/Cyclin A1, EGFR, LCK panel), and caspase-3/7 activation against the published benchmarks, generating a complete side chain–activity landscape that informs rational lead optimization.

Kinase Selectivity Profiling: CDK2/Cyclin A1 vs. EGFR/LCK Differentiation Studies

Published kinase profiling data reveal that the side chain identity governs kinase target preference: compound 13i preferentially inhibits CDK2/Cyclin A1 (IC₅₀ = 4.65 µM), while compound 12 shows selectivity for EGFR and LCK [1][2]. The N-phenethylacetamide derivative represents an intermediate pharmacophore that may exhibit a hybrid or novel selectivity pattern. Procurement for kinase panel screening (invitrogen SelectScreen or equivalent) can determine whether this compound introduces a distinct selectivity fingerprint not achievable with existing scaffold derivatives.

Procurement as an Analytical Reference Standard for In-House Derivative Synthesis Programs

Medicinal chemistry groups synthesizing novel S-benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives require authenticated reference compounds for HPLC method development, NMR spectral comparison, and biological assay calibration. The target compound, with a declared purity of 95% and defined physicochemical properties (MW 368.47, C₁₈H₁₆N₄OS₂), serves as an analytically validated reference point for laboratories expanding their own library of N-substituted acetamide analogs [1]. This application is particularly relevant for groups seeking to reproduce or extend the work of Abdelazeem et al. (2018–2021) without undertaking de novo synthesis of the core scaffold.

Apoptosis Mechanism-of-Action Studies: Caspase-Dependent vs. Caspase-Independent Pathway Discrimination

The scaffold has been shown to activate caspase-3/7 in A549 cells (3- to 4-fold for compound 12; concentration-dependent for compounds 13f–i) [1][2]. The N-phenethylacetamide derivative is predicted to induce apoptosis via the same caspase-dependent pathway, but the extent and threshold concentration remain uncharacterized. Procurement enables rigorous side-by-side comparison with published analogs using caspase-3/7 luminescent assays, flow cytometry (Annexin V/PI), and caspase inhibitor (Z-VAD-FMK) rescue experiments to determine whether the phenethyl substituent maintains, enhances, or diverts the apoptosis mechanism.

Quote Request

Request a Quote for 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.